5-氯-2-硝基-N-苯甲酰苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-2-nitro-N-phenylbenzamide, also known as GW9662, is a member of benzamides . It binds to the ligand binding site of the peroxisome proliferator activated receptor γ (PPARγ) and results in the inhibition of adipocyte differentiation . It favors cell growth suppression in breast cancer cell lines even in the presence of PPARγ agonist rosiglitazone .

Synthesis Analysis

The synthesis of 5-chloro-2-nitro-N-phenylbenzamide involves nitro reduction, which results in an amine metabolite ACPB (5-amino-2-chloro-N-phenylbenzamide) as the predominant species .Molecular Structure Analysis

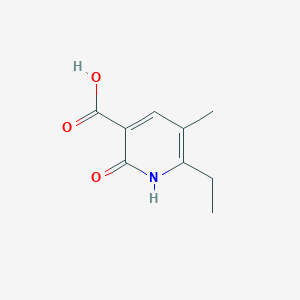

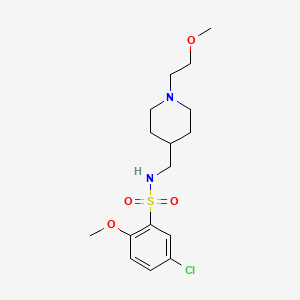

The molecular formula of 5-chloro-2-nitro-N-phenylbenzamide is C13H9ClN2O3 . The InChI code is1S/C13H9ClN2O3/c14-9-6-7-12 (16 (18)19)11 (8-9)13 (17)15-10-4-2-1-3-5-10/h1-8H, (H,15,17) . Chemical Reactions Analysis

The chemical reaction of 5-chloro-2-nitro-N-phenylbenzamide involves nitro reduction, which results in an amine metabolite ACPB (5-amino-2-chloro-N-phenylbenzamide) .Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-2-nitro-N-phenylbenzamide is 276.68 g/mol . The IUPAC name is 5-chloro-2-nitro-N-phenylbenzamide .科学研究应用

癌症化学预防

5-氯-2-硝基-N-苯甲酰苯胺 (GW9662),作为不可逆的 PPAR-γ 拮抗剂,已显示出作为癌症化学预防剂的潜力。研究了 GW9662 在动物物种中的细菌致突变性和药代动力学特征。由于硝基还原,它被发现对特定的细菌菌株具有致突变性,并表现出碱基替换致突变机制。该化合物的全身循环主要以其还原代谢产物的形式存在,表明需要对其作为化学预防剂的作用进行进一步的毒理学和生物利用度研究 (Kapetanovic 等,2012)。

抗糖尿病剂

合成了一系列 2-氯-5-[(4-氯苯基)磺酰氨基]-N-(烷基/芳基)-4-硝基苯甲酰苯胺衍生物并评估了其抗糖尿病特性。这些化合物对 α-葡萄糖苷酶表现出显着的抑制活性,分子对接研究表明与活性位点残基相互作用,表明它们作为抗糖尿病剂的潜力 (Thakral 等,2020)。

抗惊厥活性

合成了一系列 4-硝基-N-苯甲酰苯胺并评估了其抗惊厥特性。其中一些化合物在小鼠的最大电休克诱发癫痫发作试验中显示出效率,表明它们作为抗惊厥剂的潜力 (Bailleux 等,1995)。

分子结构研究

使用核磁共振和 X 射线衍射方法研究了一些 5-氯-2-甲氧基-N-苯甲酰苯胺衍生物的结构和绝对构型。这些研究有助于了解化合物的 3D 结构构型,这对于潜在的药物应用至关重要 (Galal 等,2018)。

癌症研究的放射性标记

开发了一种溴-76 标记的 2-溴-5-硝基-N-苯甲酰苯胺,并评估了其在癌症研究中的 PPARgamma 结合活性。该化合物显示出研究肿瘤细胞中 PPARgamma 过表达的潜力,表明其在靶向癌症治疗中的用途 (Lee 等,2006)。

作用机制

Target of Action

The primary targets of 5-chloro-2-nitro-N-phenylbenzamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma (PPARγ) , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in various biological processes, including lipid metabolism, inflammation, and cell differentiation.

Mode of Action

5-chloro-2-nitro-N-phenylbenzamide binds to the ligand-binding site of PPARγ, resulting in the inhibition of adipocyte differentiation . It also favors cell growth suppression in breast cancer cell lines even in the presence of PPARγ agonist rosiglitazone .

Biochemical Pathways

The compound affects the pathways related to adipocyte differentiation and cell growth. By inhibiting PPARγ, it disrupts the normal process of adipocyte differentiation. Additionally, it suppresses the growth of certain cancer cell lines, indicating its potential role in cancer treatment .

Pharmacokinetics

It is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of adipocyte differentiation by 5-chloro-2-nitro-N-phenylbenzamide can potentially lead to a decrease in fat cell formation. Its ability to suppress cell growth in certain cancer cell lines suggests potential anti-cancer effects .

属性

IUPAC Name |

5-chloro-2-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXQFOZMYIGIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-phenylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2860296.png)

![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)

![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)

![3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2860313.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2860315.png)